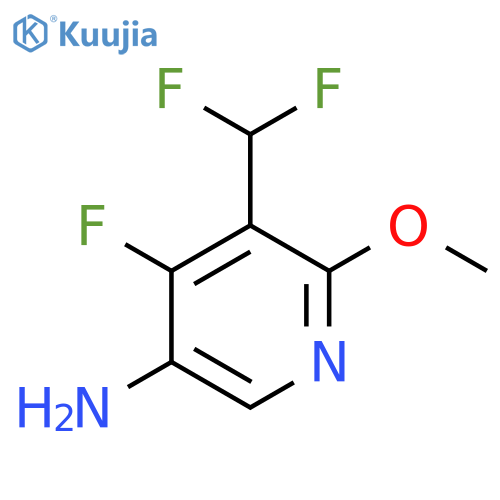

Cas no 1804730-25-3 (5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine)

1804730-25-3 structure

商品名:5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine

CAS番号:1804730-25-3

MF:C7H7F3N2O

メガワット:192.138491868973

CID:4854751

5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine

-

- インチ: 1S/C7H7F3N2O/c1-13-7-4(6(9)10)5(8)3(11)2-12-7/h2,6H,11H2,1H3

- InChIKey: XETOTHVOTHGPCW-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CN=C(C=1C(F)F)OC)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- トポロジー分子極性表面積: 48.1

- 疎水性パラメータ計算基準値(XlogP): 1.2

5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029067896-1g |

5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine |

1804730-25-3 | 97% | 1g |

$1,579.40 | 2022-04-01 |

5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine 関連文献

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

1804730-25-3 (5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量